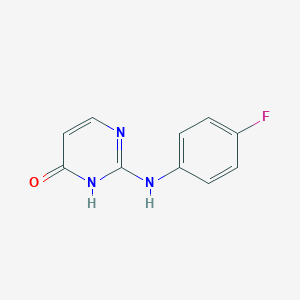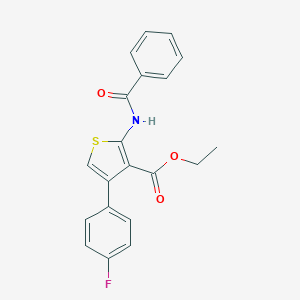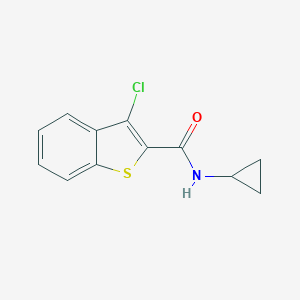
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. This compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mecanismo De Acción
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 selectively inhibits PDE type IV, which is responsible for the hydrolysis of cAMP. By inhibiting PDE type IV, N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 increases intracellular cAMP levels, leading to downstream effects such as activation of protein kinase A (PKA) and inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been shown to have anti-inflammatory effects in various cell types, including airway smooth muscle cells, macrophages, and T cells. These effects are mediated through the increase in intracellular cAMP levels and subsequent activation of PKA. N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has also been shown to have bronchodilatory effects in animal models of asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is a widely used tool compound in scientific research due to its selective inhibition of PDE type IV and its well-established synthesis method. However, one limitation of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 is its relatively low potency compared to other PDE type IV inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
Future research directions for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 include investigating its potential therapeutic benefits in various inflammatory disorders, such as rheumatoid arthritis and psoriasis. Additionally, the development of more potent PDE type IV inhibitors may lead to improved therapeutic efficacy for N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 and other compounds in this class.
Métodos De Síntesis
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can be synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(3-aminopropyl)imidazole in the presence of a base, followed by purification through column chromatography. This method has been reported in several scientific publications and has been shown to yield high purity N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724.
Aplicaciones Científicas De Investigación
N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 has been widely used in scientific research to investigate its potential therapeutic benefits. Studies have shown that N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 can inhibit PDE type IV activity, leading to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP has been shown to have anti-inflammatory effects, making N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide 20-1724 a promising therapeutic agent for inflammatory disorders.
Propiedades
Fórmula molecular |
C14H19N3O3S |
|---|---|
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-12-10-13(4-5-14(12)20-2)21(18,19)16-6-3-8-17-9-7-15-11-17/h4-5,7,9-11,16H,3,6,8H2,1-2H3 |
Clave InChI |
BBWKNVVAZTWALO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)
![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)

![3,6-Dibenzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B275136.png)
![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)
![Diethyl 3-methyl-5-[(pyrrolidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B275151.png)
